molecular formula C6H7NO3 B2575721 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde CAS No. 1554168-44-3

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2575721
CAS No.: 1554168-44-3
M. Wt: 141.126
InChI Key: CSDMCUGKZMULHZ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a methoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent introduction of the methoxymethyl group can be accomplished using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA). The aldehyde group can be introduced via oxidation of a corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can lead to the formation of a new carbon-nucleophile bond.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, MOMCl, TEA

Major Products Formed

    Oxidation: 5-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid

    Reduction: 5-(Methoxymethyl)-1,3-oxazole-4-methanol

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Scientific Research Applications

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving oxazole derivatives.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and aldehyde groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing the compound’s biological activity. The oxazole ring can also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-1H-pyrrole-1-carbaldehyde
  • 5-(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 5-(Methoxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrrole or other heterocyclic rings. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMCUGKZMULHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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